5-(Methoxymethoxy)-2-methylbenzaldehyde
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Overview
Description
5-(Methoxymethoxy)-2-methylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring a methoxymethoxy group and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethoxy)-2-methylbenzaldehyde typically involves the protection of the hydroxyl group of 2-methylbenzaldehyde followed by the introduction of the methoxymethoxy group. One common method includes the reaction of 2-methylbenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethoxy)-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Methoxymethoxy)-2-methylbenzoic acid.
Reduction: 5-(Methoxymethoxy)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methoxymethoxy)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-(Methoxymethoxy)-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethoxy group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzaldehyde: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
5-Methoxy-2-methylbenzaldehyde: Similar structure but without the methoxymethoxy group, leading to different reactivity and applications.
5-(Methoxymethoxy)benzaldehyde:
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-8-3-4-10(13-7-12-2)5-9(8)6-11/h3-6H,7H2,1-2H3 |
InChI Key |
DQXPCLMLLFIAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCOC)C=O |
Origin of Product |
United States |
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